Longipedunin C

Description

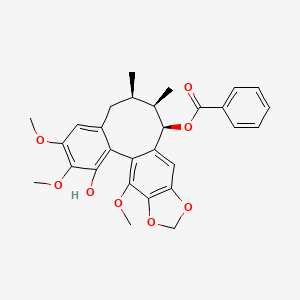

Longipedunin C is a dibenzocyclooctadiene lignan isolated primarily from Kadsura longipedunculata (Schisandraceae), a plant widely used in Traditional Chinese Medicine (TCM) for treating inflammation, liver disorders, and kidney-related syndromes . Structurally, it features a unique dibenzocyclooctadiene skeleton with a benzoyl substituent, contributing to its molecular weight of 506.5 g/mol . First reported in 2016, this compound was identified as a novel lignan from the methanol extract of K. longipedunculata stems, alongside other compounds like Longipedunin D and Renchangianins A-B .

Pharmacologically, this compound is recognized as a bioactive component in AS1350, a TCM formula used to treat Kidney-Yang Deficiency Syndrome (KYDS). It modulates metabolic pathways such as fatty acid biosynthesis, cAMP/cGMP signaling, and neuroactive ligand-receptor interactions, restoring metabolic homeostasis in KYDS models . Its inclusion in AS1350 highlights its role in multi-target therapeutic strategies, though detailed mechanistic studies remain ongoing .

Properties

Molecular Formula |

C29H30O8 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |

InChI |

InChI=1S/C29H30O8/c1-15-11-18-12-20(32-3)26(33-4)24(30)22(18)23-19(13-21-27(28(23)34-5)36-14-35-21)25(16(15)2)37-29(31)17-9-7-6-8-10-17/h6-10,12-13,15-16,25,30H,11,14H2,1-5H3/t15-,16-,25-/m1/s1 |

InChI Key |

IPBBTFKVCWRSIK-WHEFHEQHSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC |

Synonyms |

longipedunin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Longipedunin C belongs to the dibenzocyclooctadiene lignan family, characterized by a bicyclic core with oxygenated substituents. Key structural analogs include:

Key Structural Insights :

- This compound and B differ in their C-9 substituents (benzoyl vs. acetyl), influencing their molecular weights and hydrophobicity .

- Schisandrin lacks the complex esterification seen in this compound, resulting in lower molecular weight and distinct bioavailability .

- Heilaohulignan C and Kadsuralignan I share the dibenzocyclooctadiene core but exhibit variations in oxygenated groups, affecting their biological activity .

Pharmacological Activity Comparison

2.2.1. Cytotoxicity

Insights :

- This compound’s therapeutic role in AS1350 focuses on metabolic regulation rather than direct cytotoxicity, unlike Heilaohulignan C, which shows potent anti-cancer activity .

- Substituent type (e.g., benzoyl in this compound vs. methylenedioxy in Heilaohulignan C) correlates with cytotoxic potency .

2.2.2. Anti-HIV Activity

- Gomisin G (a schisandrin-related lignan) demonstrates strong anti-HIV activity, suggesting structural flexibility within dibenzocyclooctadienes for antiviral applications .

Metabolic and Target Pathways

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.